N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential for use as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research on structurally related compounds emphasizes the significance of synthesis and characterization in exploring their properties and applications. For instance, studies on the synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives highlight the intricate chemical reactions and potential biological activity of compounds with similar structural features (El-Shehry, El‐Hag, & Ewies, 2020). Similarly, research on the synthesis and anti-exudative activity of pyrolin derivatives explores the pharmacological potential of these chemicals, providing insights into their possible medical applications (Chalenko et al., 2019).
Antimicrobial and Pharmacological Applications
Several studies focus on the antimicrobial and pharmacological potentials of compounds with similar structures. The antimicrobial activity of newly synthesized compounds against bacterial and fungal strains points towards their potential use in developing new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020). Another study evaluating the antiexudative properties of pyrolin derivatives indicates the therapeutic potential of such compounds in treating inflammation and related conditions (Chalenko et al., 2019).
Bioorganic and Medicinal Chemistry
The exploration of small-molecular inhibitors for treating vascular dysfunction, including ischemia/reperfusion injury, demonstrates the importance of structural design in developing therapeutic agents. A study identified a promising scaffold for low-molecular-weight therapeutic agents, showcasing the potential research applications in bioorganic and medicinal chemistry (Murasawa et al., 2012).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic analysis of related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, offers insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in various scientific domains (Jenepha Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-11(18)8-12(7-10)19-15(22)9-24-16-4-3-13(20-21-16)14-2-1-5-23-14/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHAYHNXMCEQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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